molecular formula C7H4Cl4N2 B14292419 2,5-dichloro-N-(dichloromethylideneamino)aniline CAS No. 120380-39-4

2,5-dichloro-N-(dichloromethylideneamino)aniline

Cat. No.: B14292419
CAS No.: 120380-39-4
M. Wt: 257.9 g/mol
InChI Key: OVTYGIBHJKLQPT-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(dichloromethylideneamino)aniline is an organic compound with the molecular formula C7H5Cl4N. It is a derivative of aniline, where the amino group is substituted with a dichloromethylideneamino group and the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is a colorless solid that is insoluble in water and is primarily used in the production of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-N-(dichloromethylideneamino)aniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene . The reaction involves the reduction of the nitro group to an amino group, followed by the introduction of the dichloromethylideneamino group. The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(dichloromethylideneamino)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the dichloromethylideneamino group can yield the corresponding amine.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

Scientific Research Applications

2,5-Dichloro-N-(dichloromethylideneamino)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(dichloromethylideneamino)aniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved in its action include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

2,5-Dichloro-N-(dichloromethylideneamino)aniline can be compared with other dichloroaniline derivatives:

    2,3-Dichloroaniline: Differing in the position of chlorine atoms, it has different reactivity and applications.

    2,4-Dichloroaniline: Used in the production of herbicides and has different physical properties.

    2,6-Dichloroaniline: Another isomer with distinct chemical behavior and uses.

    3,4-Dichloroaniline: Used in the synthesis of dyes and pigments, similar to 2,5-dichloroaniline

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Properties

CAS No.

120380-39-4

Molecular Formula

C7H4Cl4N2

Molecular Weight

257.9 g/mol

IUPAC Name

2,5-dichloro-N-(dichloromethylideneamino)aniline

InChI

InChI=1S/C7H4Cl4N2/c8-4-1-2-5(9)6(3-4)12-13-7(10)11/h1-3,12H

InChI Key

OVTYGIBHJKLQPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NN=C(Cl)Cl)Cl

Origin of Product

United States

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